O-Formylcefamandole
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Overview
Description
O-Formylcefamandole: is a cephalosporin compound characterized by the presence of ®-O-formylmandelamido and N-methylthiotetrazole side groups . It is primarily used as a prodrug for cefamandole, which means it undergoes chemical conversion in the body to become the active drug . This compound is known for its antibacterial properties and is used to treat various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Formylcefamandole can be synthesized through a penicillin acylase-catalyzed reaction. This involves the reaction of D,L-O-formyl methyl mandelate with the cephalosporin nucleus at a pH of 6, resulting in the formation of this compound . The yield of this reaction is typically around 30-35% .
Industrial Production Methods: In industrial settings, this compound is often produced by mixing a suspension of sodium cefamandole at temperatures between 20°C and 30°C . This method ensures the formation of the methanolate crystalline form of sodium cefamandole, which is a precursor to this compound .
Chemical Reactions Analysis
Types of Reactions: O-Formylcefamandole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . For mass spectrometry-compatible applications, phosphoric acid is often replaced with formic acid .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in different pharmaceutical applications .
Scientific Research Applications
O-Formylcefamandole has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various cephalosporin derivatives.
Biology: It serves as a model compound for studying the mechanisms of action of cephalosporins.
Medicine: It is used as a prodrug for cefamandole, which is an antibiotic used to treat bacterial infections.
Industry: It is used in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
O-Formylcefamandole exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the death of the bacterial cell . The molecular targets involved in this process are the PBPs, which are essential for bacterial cell wall integrity .
Comparison with Similar Compounds
Cefamandole: A cephalosporin antibiotic with similar antibacterial properties.
Cefamandole nafate: A prodrug form of cefamandole with similar chemical structure and function.
Uniqueness: O-Formylcefamandole is unique due to its specific side groups, ®-O-formylmandelamido and N-methylthiotetrazole, which confer distinct pharmacokinetic properties . These side groups make it an effective prodrug for cefamandole, enhancing its stability and bioavailability .
Properties
CAS No. |
57268-80-1 |
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Molecular Formula |
C19H17N6O6S2- |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30)/p-1/t12-,14-,17-/m1/s1 |
InChI Key |
RRJHESVQVSRQEX-SUYBPPKGSA-M |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)[O-] |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-] |
57268-80-1 42540-40-9 |
|
Pictograms |
Irritant; Health Hazard |
Synonyms |
cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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